molecular formula C16H30O B14317881 Hexadec-9-en-8-one CAS No. 113237-42-6

Hexadec-9-en-8-one

Cat. No.: B14317881
CAS No.: 113237-42-6
M. Wt: 238.41 g/mol
InChI Key: KNODRWDJGAQLOU-UHFFFAOYSA-N
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Description

Hexadec-9-en-8-one is an organic compound with the molecular formula C16H30O It is a long-chain fatty ketone with a double bond located at the ninth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-9-en-8-one can be synthesized through several methods. One common approach involves the oxidation of hexadec-9-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate or potassium permanganate under controlled conditions to achieve the desired ketone.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hexadec-9-en-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol, hexadec-9-en-8-ol, using reducing agents like lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen bromide).

Major Products Formed

    Oxidation: Hexadec-9-enoic acid.

    Reduction: Hexadec-9-en-8-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexadec-9-en-8-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hexadec-9-en-8-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Hexadec-9-en-8-one can be compared with other similar compounds, such as:

    Hexadec-9-en-1-ol: A long-chain fatty alcohol with a similar structure but different functional group.

    Hexadec-9-enoic acid: A carboxylic acid derivative with similar chain length and double bond position.

    Hexadec-9-enal: An aldehyde with a similar structure but different functional group.

Uniqueness

This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, acid, and aldehyde counterparts. This uniqueness makes it valuable in various chemical syntheses and applications.

Properties

113237-42-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-9-en-8-one

InChI

InChI=1S/C16H30O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3

InChI Key

KNODRWDJGAQLOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=CCCCCCC

Origin of Product

United States

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